molecular formula C10H11N3O2 B1594571 Tryptazan CAS No. 526-30-7

Tryptazan

Cat. No. B1594571
CAS RN: 526-30-7
M. Wt: 205.21 g/mol
InChI Key: IFEKQNAXDMZERW-UHFFFAOYSA-N
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Description

Tryptazan is a compound with the molecular formula C10H11N3O2 . It contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyrazole .


Molecular Structure Analysis

The molecular structure of Tryptazan consists of an α-carboxylic acid group, α-amino group, and a side chain indole, making it a non-polar aromatic amino acid . The 2D chemical structure image of Tryptazan is also called the skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

Tryptazan is a solid slightly yellowish-white in color with no odor and flat taste. Its chemical formula is C11H12N2O2 and has a molar mass of 204.229 g·mol−1 . It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform .

Scientific Research Applications

Protein Synthesis in Bacteria

Tryptazan has been studied for its ability to be incorporated into proteins of bacteria, such as Escherichia coli. Research has shown that in a tryptophan-requiring mutant of E. coli, depleted of tryptophan, the presence of tryptazan can lead to doubling of protein and nucleic acid, indicating its role in the protein synthesis of bacteria (Brawerman & Yčas, 1957).

Enzyme Function and Structure

Studies have also investigated the effects of tryptazan on enzymes. For instance, in E. coli, replacing tryptophan with tryptazan allows for the formation of active alkaline phosphatase, with little effect on the enzyme's structure and function. This suggests the potential of tryptazan in understanding enzyme behavior and modifications (Schlesinger, 1968).

Immunotherapeutic Potential

Tryptazan has also been examined for its immunotherapeutic potential, particularly in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Tryptazan treatment showed promising results in ameliorating clinical parameters of EAE by shifting the balance of CD4+ T cells towards an anti-inflammatory landscape (Dopkins, Nagarkatti, & Nagarkatti, 2019).

Reactivity with Pancreatic Enzymes

The interaction of tryptazan with pancreatic enzymes has also been researched. It has been found that tryptazan, among other tryptophan analogs, can be activated by the tryptophan-activating enzyme of the pancreas. This activation indicates its potential involvement in protein synthesis and possibly in understanding the mechanisms of erroneous protein synthesis (Sharon & Lipmann, 1957).

properties

IUPAC Name

2-amino-3-(2H-indazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEKQNAXDMZERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871741
Record name 3-(1H-Indazol-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tryptazan

CAS RN

526-30-7, 26988-90-9
Record name Tryptazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazole-3-propanoic acid, alpha-amino-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tryptazan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-Indazol-3-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRYPTAZAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A634R39190
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
G Brawerman, M Yčas - Archives of Biochemistry and Biophysics, 1957 - Elsevier
… As a result, we should expect to find large amounts of tryptazan in the protein. The … culture increases upon incubation with tryptazan. The presence of tryptazan in the protein was verified …
Number of citations: 66 www.sciencedirect.com
S Schlesinger - Journal of Biological Chemistry, 1968 - ASBMB
In a tryptophan auxotroph of Escherichia coli, the replacement of tryptophan by azatryptophan or by tryptazan allows the formation of active alkaline phosphatase. Substitution of …
Number of citations: 80 www.jbc.org
NM Schwartz, BS Strauss - Nature, 1958 - nature.com
… and DL-tryptazan were added to give a concentration of 40 µgm./ml. The tryptazan was a … There is no inhibitory effect of tryptazan on cells which have already been fixed by preliminary …
Number of citations: 14 www.nature.com
N Sharon, F Lipmann - Archives of Biochemistry and Biophysics, 1957 - Elsevier
… Our observations with azatryptophan and tryptazan, therefore, reveal a close correlation between enzymic activation and incorporation into protein. With the 5-methyl analog, on the …
Number of citations: 136 www.sciencedirect.com
NN Durham, JR Martin - Biochimica et Biophysica Acta (BBA)-General …, 1966 - Elsevier
… DL-Tryptazan, one of the more potent inhibitors tested, inhibited oxidation of both D- and L-tryptophan by a washed cell suspension 3, reduced uptake of both tryptophan isomers, and …
Number of citations: 2 www.sciencedirect.com
H Halvorson, S Spiegelman, RL Hinman - 1955 - deepblue.lib.umich.edu
… by Tryptazan Maltose induction waz carried out in the presence of 30/, maltose and various concentrations of tryptophan and tryptazan. In each c&Be the induction rates were calculated …
Number of citations: 29 deepblue.lib.umich.edu
EW Davie, VV Koningsberger, F Lipmann - Archives of Biochemistry and …, 1956 - Elsevier
… is at least threefold that of tryptazan in the hydroxamate assay. The tryptazan inhibition of adaptive … We will report on tryptophan tryptazan competition for activating enzyme in a separate …
Number of citations: 324 www.sciencedirect.com
M Civen, WE Knox - Journal of Biological Chemistry, 1960 - Elsevier
… In bacteria, 5- and 6-methyltryptophan and tryptazan inhibited growth and the last two inhibited formation of inducible enzymes (7, 8). Xubstrates-5-Methyl- and 6-methyl-DL-tryptophan …
Number of citations: 99 www.sciencedirect.com
JR Florini - 1956 - search.proquest.com
… Tryptazan was weighed into the Pox Chow and mixedthoroughly by overnight ball-milling. The rats used were wean¬lings, litter numbers 64 and 65. Tryptazan feeding was carriedon for …
Number of citations: 0 search.proquest.com
C Costello - The American Journal of Surgery, 1963 - Elsevier
Lubarsch [I] first described the Iesion in 1888, and Oberndorfer[2] further eIaborated its description and designated it “carcinoid.” Gosset and Masson [T] reported the tumor’s peculiar …
Number of citations: 11 www.sciencedirect.com

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